1-(Pyrazin-2-yl)propan-1-ol

Description

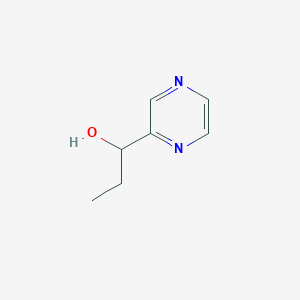

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-pyrazin-2-ylpropan-1-ol |

InChI |

InChI=1S/C7H10N2O/c1-2-7(10)6-5-8-3-4-9-6/h3-5,7,10H,2H2,1H3 |

InChI Key |

RSLLXKFILBWMEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=CN=C1)O |

Origin of Product |

United States |

Research Context and Academic Significance of 1 Pyrazin 2 Yl Propan 1 Ol

Foundational Role of Pyrazine (B50134) Heterocycles in Chemical and Biological Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of heterocyclic chemistry. evitachem.comnih.gov This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products and pharmacologically active compounds. chemsynthesis.comnih.gov The unique electronic properties conferred by the two nitrogen atoms, including their ability to act as hydrogen bond acceptors, are crucial for molecular interactions with biological targets. evitachem.com

The pyrazine core is found in numerous approved drugs, highlighting its significance in medicinal chemistry. nih.gov Derivatives of pyrazine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. evitachem.comchemsynthesis.comnih.gov This broad utility has cemented the pyrazine scaffold as a privileged structure in drug discovery and development. Furthermore, pyrazine derivatives are instrumental in materials science, finding applications as luminophores and in the development of organic photoluminescent materials.

Rationale for Focused Investigation on 1-(Pyrazin-2-yl)propan-1-ol

While extensive research exists on the broader family of pyrazine derivatives, the focused investigation into this compound is driven by the nuanced structural features of this specific molecule. The presence of a propan-1-ol side chain attached to the pyrazine ring introduces a chiral center, opening avenues for stereoselective synthesis and the study of stereoisomer-specific biological activity. The hydroxyl group also provides a key site for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.

The investigation into this compound is also propelled by the known activities of structurally related pyrazine alcohols and their precursors. For instance, the corresponding ketone, 1-(Pyrazin-2-yl)propan-1-one, serves as a key synthetic intermediate. nih.govsigmaaldrich.com The reduction of such ketones is a common strategy for the preparation of chiral alcohols, suggesting a straightforward pathway to this compound. The exploration of this specific alcohol is a logical progression in the systematic evaluation of pyrazine derivatives, aiming to uncover novel structure-activity relationships.

Overview of Key Research Areas in Pyrazine Alcohol Chemistry

The chemistry of pyrazine alcohols is a vibrant and expanding field of research. Key areas of investigation include:

Asymmetric Synthesis: A primary focus is the development of efficient and stereoselective methods for the synthesis of enantiomerically pure pyrazine alcohols. This is often achieved through the asymmetric reduction of the corresponding ketones or via chiral resolution techniques. The synthesis of related compounds, such as 3-(pyrazin-2-yl)prop-2-yn-1-ol, has been detailed, involving steps like the coupling of a halopyrazine with an alcohol. rsc.org

Biological Evaluation: A significant portion of research is dedicated to exploring the pharmacological potential of pyrazine alcohols. This includes screening for a wide range of activities, such as enzyme inhibition and receptor binding. For example, derivatives of pyrazine have been investigated as inhibitors of histone acetyltransferases. nih.gov

Derivatization and Structure-Activity Relationship (SAR) Studies: The hydroxyl group of pyrazine alcohols serves as a handle for the synthesis of new derivatives. By systematically modifying the structure and evaluating the biological activity of the resulting compounds, researchers can establish clear SARs. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Flavor and Fragrance Chemistry: Pyrazines are well-known for their potent aroma profiles and are important constituents of many food flavors. Research into pyrazine alcohols also extends to their potential use as flavor and fragrance compounds.

Interactive Data Table: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₁₀N₂O | 138.17 | Not available |

| 1-(Pyrazin-2-yl)propan-1-one | C₇H₈N₂O | 136.15 | 51369-99-4 |

| 1-(Pyrazin-2-yl)propan-2-ol | C₇H₁₀N₂O | 138.17 | 51460-71-0 |

| 2-Methyl-2-(pyrazin-2-yl)propan-1-ol | C₈H₁₂N₂O | 152.19 | 2228912-23-8 |

| 3-(Pyrazin-2-yl)prop-2-yn-1-ol | C₇H₆N₂O | 134.14 | Not available |

Computational and Theoretical Investigations of 1 Pyrazin 2 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing fundamental information about their stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

In pyrazine (B50134) derivatives, the HOMO is often located over the carbon and oxygen atoms, indicating its capacity to donate electrons, while the LUMO's location highlights potential electron-accepting sites. researchgate.net The HOMO-LUMO gap can be modulated by substituting different functional groups on the pyrazine ring, which affects charge transfer within the molecule. researchgate.netarabjchem.org

Table 1: FMO Parameters for a Related Pyrazine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. walisongo.ac.id

In pyrazine-based structures, the nitrogen atoms of the pyrazine ring typically represent centers of negative potential due to the lone pair of electrons, making them potential sites for hydrogen bonding. nih.gov The hydrogen atoms, particularly any hydroxyl (-OH) protons, are characterized by positive potential, identifying them as hydrogen bond donor sites. nih.gov This visualization of charge distribution is crucial for understanding intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization and hyperconjugation, by studying the interactions between filled (donor) and vacant (acceptor) orbitals. nih.govwalisongo.ac.id The stabilization energy (E2) associated with these interactions quantifies their strength.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein.

Molecular docking simulations are widely used in drug discovery to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.comijpsdronline.com For pyrazine-based compounds, these studies are crucial for identifying potential biological targets and understanding their mechanism of action at a molecular level.

The pyrazine moiety is recognized for its ability to form various types of interactions with protein residues. researchgate.netfigshare.com These can include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors. figshare.com

π-π Stacking: The aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and histidine. researchgate.net

Hydrophobic Interactions: The carbon-hydrogen framework of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Docking studies on pyrazine-containing molecules have shown strong binding affinities to various enzyme targets. For example, a pyrazine-pyridone derivative exhibited a high binding affinity (S = -7.4519 kcal/mol) with its bacterial target, attributed to hydrogen bonding and π-hydrogen interactions. nih.gov These computational predictions provide a valuable foundation for designing more potent and selective inhibitors. nih.govmdpi.com

Table 2: Example Docking Results for Pyrazine Derivatives Against a Protein Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Pyrazine Derivative A | -7.5 | PHE 290, TYR 122 | π-π Stacking |

| Pyrazine Derivative B | -8.2 | SER 200, GLN 150 | Hydrogen Bond |

| Pyrazine Derivative C | -6.9 | LEU 89, ILE 175 | Hydrophobic |

Note: This table presents hypothetical data based on findings for various pyrazine derivatives to illustrate typical docking results.

Elucidation of Key Interacting Residues in Biological Complexes

There is no specific information available from computational studies that elucidates the key interacting amino acid residues for 1-(Pyrazin-2-yl)propan-1-ol within any particular biological complex. While studies on other pyrazine derivatives have identified interactions with residues in targets like PIM-1 kinase, these findings cannot be directly attributed to this compound without specific molecular modeling of this compound. Such an analysis would be necessary to determine its unique binding mode and interacting residues.

In Silico Screening and Virtual High-Throughput Methodologies

No published studies were found that specifically mention the inclusion of this compound in in silico screening or virtual high-throughput screening campaigns. Consequently, there is no data available on its performance, such as hit rates or enrichment factors, in such virtual experiments.

Mechanistic Studies of Biological Interactions of Pyrazine Alcohols

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, ATPases, DHODH)

There is currently no available research detailing the inhibitory effects of 1-(Pyrazin-2-yl)propan-1-ol on specific enzymes such as kinases, ATPases, or dihydroorotate dehydrogenase (DHODH). Studies on other, structurally distinct pyrazine (B50134) derivatives have shown some activity against various enzymes. For instance, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent reversible inhibitors of the gastric H+/K+-ATPase. However, these findings cannot be directly attributed to this compound.

Analysis of Receptor Binding and Modulation (e.g., GPCRs)

Specific data on the interaction of this compound with G-protein coupled receptors (GPCRs) or any other receptor systems is absent from the current scientific literature. The pyrazine scaffold is present in some compounds designed to target various receptors. For example, quinolyl pyrazinamides have been investigated as ligands for the Sigma 2 receptor. Nevertheless, no studies have specifically examined the receptor binding profile of this compound.

Elucidation of Biochemical Pathway Modulation by Pyrazine Alcohols

The impact of this compound on any biochemical pathways has not been documented. Understanding how a compound modulates cellular signaling or metabolic pathways is crucial for determining its therapeutic potential, but such investigations for this specific pyrazine alcohol have not been reported.

Interactions with Microbial and Cellular Systems (General)

General studies on the interaction of this compound with microbial or cellular systems are not available. While some pyrazine compounds, such as 2,5-bis(1-methylethyl)-pyrazine, have been shown to possess antimicrobial properties, the activity of this compound in this regard is unknown.

Metabolic Transformations of 1 Pyrazin 2 Yl Propan 1 Ol in Biological Systems

In Vitro Metabolic Stability and Clearance Pathways

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a compound. These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which are rich in drug-metabolizing enzymes. The rate of disappearance of the parent compound over time provides an estimate of its metabolic stability.

For 1-(Pyrazin-2-yl)propan-1-ol, its metabolic stability would likely be assessed using liver microsomes from various species, including humans, to identify potential inter-species differences in metabolism. The clearance of this compound is predicted to be primarily hepatic, driven by the enzymatic reactions detailed in the subsequent sections. The presence of both a pyrazine (B50134) ring and a secondary alcohol moiety suggests that the compound would be susceptible to metabolic attack, leading to a moderate to high clearance rate. The primary clearance pathways are expected to involve oxidation of the propan-1-ol side chain and/or the pyrazine ring.

| Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Metabolic Stability | Low to Moderate | Presence of metabolically susceptible secondary alcohol and pyrazine ring. |

| Primary Clearance Organ | Liver | High concentration of metabolic enzymes (e.g., Cytochrome P450) in the liver. |

| Major Clearance Pathways | Oxidation, Glucuronidation | Biotransformation of the alcohol and aromatic ring are common metabolic routes. |

Enzymatic Biotransformation Pathways (e.g., Hydrolysis, Oxidation)

The biotransformation of this compound is anticipated to proceed through several enzymatic pathways, with oxidation being the most prominent.

Oxidation: The secondary alcohol group of this compound is a prime target for oxidation. This reaction is typically catalyzed by alcohol dehydrogenases or cytochrome P450 enzymes, resulting in the formation of the corresponding ketone, 1-(Pyrazin-2-yl)propan-1-one. This is a common metabolic route for secondary alcohols. mdpi.comlibretexts.orgresearchgate.netlibretexts.org

Furthermore, the pyrazine ring itself is susceptible to oxidation. Research on the metabolism of alkyl-substituted pyrazines indicates that ring hydroxylation is a possible metabolic pathway. nih.gov This would lead to the formation of various hydroxylated isomers of this compound. The exact position of hydroxylation would depend on the specific cytochrome P450 isozymes involved.

Hydrolysis: Given the chemical structure of this compound, which lacks ester or amide functional groups, hydrolysis is not an anticipated metabolic pathway.

Role of Specific Enzyme Systems in Metabolism (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, and it is highly probable that these enzymes play a critical role in the biotransformation of this compound. nih.govacs.orgresearchgate.netfrontiersin.org

Studies on pyrazine and its derivatives have shown that they can interact with and be metabolized by CYP enzymes. For instance, pyrazine itself has been shown to induce CYP2E1, while certain derivatives can induce other isoforms such as CYP2B1 and CYP3A. nih.gov The oxidation of the propan-1-ol side chain to a ketone and the hydroxylation of the pyrazine ring are classic examples of CYP-mediated reactions. The specific CYP isoforms involved would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes.

| Metabolite | Metabolic Reaction | Primary Enzyme System |

|---|---|---|

| 1-(Pyrazin-2-yl)propan-1-one | Oxidation of secondary alcohol | Cytochrome P450, Alcohol Dehydrogenase |

| Hydroxy-1-(pyrazin-2-yl)propan-1-ol | Aromatic hydroxylation | Cytochrome P450 |

| This compound-glucuronide | Glucuronidation | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |

In addition to Phase I metabolism by CYPs, the secondary alcohol group also makes this compound a potential substrate for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for the clearance of compounds containing hydroxyl groups, leading to the formation of a more water-soluble glucuronide conjugate that can be readily excreted.

Metabolic Fate of Pyrazine Alcohols in Experimental Models

In experimental models, such as rats, the metabolism of alkyl-substituted pyrazines has been shown to involve oxidation of the alkyl side chains to form carboxylic acids, which may then be conjugated with glycine (B1666218) before excretion in the urine. nih.gov Ring hydroxylation has also been observed. nih.gov

Future Research Directions and Translational Perspectives for Pyrazine Alcohols

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives has evolved significantly, with a growing emphasis on green and sustainable practices. Future efforts in the synthesis of pyrazine alcohols, including 1-(Pyrazin-2-yl)propan-1-ol, will likely focus on methodologies that are not only efficient and high-yielding but also environmentally benign.

Key areas for development include:

Biocatalysis: The use of enzymes, such as lipases and alcohol dehydrogenases, offers a green alternative to traditional chemical synthesis. nih.govnih.gov For instance, the enzymatic synthesis of pyrazinamide (B1679903) derivatives using Lipozyme® TL IM in a continuous-flow system highlights the potential for biocatalytic approaches to be applied to the synthesis of pyrazine alcohols, potentially leading to highly enantioselective production of chiral alcohols. nih.gov

Acceptorless Dehydrogenative Coupling (ADC): This atom-economical approach utilizes catalysts based on earth-abundant metals, such as manganese, to synthesize pyrazines from readily available starting materials like 2-aminoalcohols. frontiersin.orgresearchgate.net This method generates only water and hydrogen gas as byproducts, aligning with the principles of green chemistry.

Photocatalysis: Visible-light-mediated synthesis offers a mild and efficient route to pyrazine derivatives. researchgate.net Exploring photocatalytic methods for the synthesis of pyrazine alcohols could provide novel pathways with unique reactivity and selectivity.

Flow Chemistry: Continuous-flow systems, as demonstrated in the synthesis of pyrazinamide derivatives, can offer improved efficiency, scalability, and safety compared to traditional batch processes. nih.gov

These advanced synthetic methods will be crucial for the cost-effective and environmentally responsible production of a diverse library of pyrazine alcohols for biological screening and drug development.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For pyrazine alcohols, this integrated approach can accelerate the identification of promising lead compounds and optimize their therapeutic potential.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to understand the relationship between the chemical structure of pyrazine alcohols and their biological activity. mdpi.comtandfonline.comnih.gov These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Docking and Virtual Screening: Computational docking studies can predict the binding modes of pyrazine alcohols within the active sites of biological targets. nih.govmdpi.com This information is invaluable for understanding the mechanism of action and for rationally designing derivatives with improved binding affinity and selectivity. Virtual screening of large compound libraries can also identify novel pyrazine alcohol scaffolds with desired biological activities.

In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for reducing attrition rates in later stages of drug development. nih.gov In silico tools can be used to assess the drug-likeness of novel pyrazine alcohols and prioritize compounds with favorable pharmacokinetic profiles.

Experimental Validation: The predictions from computational models must be validated through experimental studies. This iterative cycle of prediction and validation is key to refining the computational models and ultimately discovering new therapeutic agents.

The integration of these computational and experimental techniques will enable a more efficient and targeted exploration of the vast chemical space of pyrazine alcohols.

Exploration of Novel Biological Targets and Therapeutic Applications

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. frontiersin.orgnih.gov This suggests that pyrazine alcohols could also interact with a diverse range of biological targets and have potential applications in various therapeutic areas.

Future research should focus on:

Screening against Diverse Biological Targets: A systematic screening of pyrazine alcohol libraries against a wide panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover novel therapeutic opportunities. The pyrazine ring is known to interact with protein targets, often through hydrogen bonding with one of its nitrogen atoms. nih.govtandfonline.com

Kinase Inhibition: Many pyrazine-based compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. tandfonline.com Given this precedent, pyrazine alcohols should be investigated for their potential to inhibit specific kinases that are implicated in disease pathogenesis.

Anticancer Activity: The pyrazine scaffold is present in several anticancer drugs, including the proteasome inhibitor Bortezomib. mdpi.commdpi.com The potential of pyrazine alcohols to induce apoptosis or inhibit cell proliferation in cancer cell lines warrants thorough investigation.

Antiviral and Antibacterial Applications: The antiviral drug Favipiravir, which contains a pyrazine core, inhibits the RNA-dependent RNA polymerase of various viruses. mdpi.com This highlights the potential of pyrazine derivatives, including alcohols, as scaffolds for the development of new antiviral and antibacterial agents.

A comprehensive exploration of the biological activities of pyrazine alcohols will be essential for identifying their most promising therapeutic applications.

Design of Next-Generation Pyrazine Alcohol Scaffolds with Tuned Biological Properties

The design of next-generation therapeutic agents requires a deep understanding of structure-activity relationships (SAR) and the ability to rationally modify molecular scaffolds to optimize their biological properties. For pyrazine alcohols, this involves a strategic approach to chemical synthesis and molecular design.

Key strategies for designing advanced pyrazine alcohol scaffolds include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazine core and the alcohol-containing side chain can provide valuable insights into the structural features that are critical for biological activity. nih.govnih.gov This information can then be used to design new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement and Scaffold Hopping: These medicinal chemistry strategies involve replacing parts of a molecule with other fragments that have similar physical or chemical properties to improve its biological activity or drug-like characteristics. nih.govresearchgate.netnovartis.com Applying these techniques to known bioactive pyrazine scaffolds could lead to the discovery of novel pyrazine alcohols with improved therapeutic profiles.

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

Introduction of Fused Ring Systems: The fusion of other heterocyclic rings to the pyrazine core, as seen in triazolopyrazine derivatives, can lead to compounds with enhanced biological activity. nih.govfrontiersin.org Exploring the synthesis of fused pyrazine alcohol systems could yield novel scaffolds with unique pharmacological properties.

Through the application of these design principles, it will be possible to develop next-generation pyrazine alcohol scaffolds with finely tuned biological properties, paving the way for the discovery of new and effective therapies for a range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(pyrazin-2-yl)propan-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazine derivatives can react with propanol precursors under basic conditions (e.g., K₂CO₃ or NaOH) to facilitate alkylation. Optimization includes varying catalysts (e.g., phase-transfer catalysts), solvents (e.g., DMF or ethanol), and temperature (reflux at 80–100°C). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the hydroxyl group (-OH) at the propanol chain and pyrazine ring protons (δ 8.3–9.0 ppm for aromatic protons).

- IR Spectroscopy : Identification of O-H stretching (~3200–3600 cm⁻¹) and C-N/C=C vibrations (~1500–1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (138.17 g/mol) and fragmentation patterns .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound is likely polar due to the hydroxyl and pyrazine groups. Preliminary data suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol or methanol. Solubility testing should be performed incrementally (e.g., 1 mg/mL increments) with sonication at 25–40°C .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what analytical methods validate these changes?

- Methodological Answer :

- Modifications : Introduce halogen substituents (e.g., fluorine at the pyrazine ring) to improve metabolic stability or bioavailability. Use Suzuki-Miyaura coupling for aryl group additions.

- Validation :

- X-ray crystallography or DFT calculations to assess steric/electronic effects.

- In vitro assays (e.g., enzyme inhibition) to compare activity with the parent compound .

Q. How do researchers address contradictions in reported biological activity data for pyrazine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell-line specificity. Systematic approaches include:

- Dose-response curves across multiple models (e.g., bacterial vs. mammalian cells).

- Meta-analysis of published data to identify trends (e.g., correlation between lipophilicity and antimicrobial activity).

- Control experiments to rule out solvent interference (e.g., DMSO toxicity thresholds) .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular docking : To simulate interactions with enzymes (e.g., cytochrome P450 for metabolism studies).

- MD simulations : Assess stability in aqueous vs. lipid membranes.

- QM/MM calculations : Evaluate transition states in proposed reaction mechanisms (e.g., oxidation of the hydroxyl group) .

Q. How can synthetic byproducts be minimized during large-scale preparation of this compound?

- Methodological Answer :

- Process optimization : Use flow chemistry for precise temperature/pH control.

- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions vs. homogeneous ones.

- In-line analytics : PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.